2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-2-oxo-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-16(14-10-6-7-11-15(14)20(12)2)17(21)18(22)19-13-8-4-3-5-9-13/h3-11H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHLSPGVURAUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide typically involves the reaction of 1,2-dimethylindole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic synthesis reactions, allowing chemists to explore new chemical pathways and develop novel compounds.
Biology
The compound has garnered attention for its potential biological activities , including:
- Anticancer Properties : Preliminary studies suggest that indole derivatives exhibit cytotoxic effects against various cancer cell lines. While specific research on this compound is limited, related compounds have shown activity against cervical (HeLa) and lung (A549) carcinoma cells, indicating potential anticancer properties for this compound as well.
- Antimicrobial Activity : Indole derivatives are recognized for their antimicrobial effects. Although direct studies on this specific compound are lacking, the structural characteristics suggest it may possess similar antimicrobial properties.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic applications . It may target specific biological pathways, making it a candidate for drug development aimed at treating various diseases. The compound's mechanism of action likely involves modulation of enzyme activity and interaction with biological receptors.
Research findings indicate that the biological activity of indole derivatives often involves modulation of signaling pathways and interaction with enzymes or receptors involved in processes like cancer proliferation and apoptosis. Further studies are needed to elucidate the specific mechanisms associated with this compound.
Antimicrobial Activity Studies
Research indicates that indole derivatives can inhibit bacterial growth. For instance:
- Bacterial Inhibition : Compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli at concentrations around 50 µg/mL.
- Fungal Inhibition : Indole-based compounds demonstrated antifungal activity against Candida albicans with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL.
Mechanism of Action
The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,2-dimethyl-1H-indole-3-carboxamide
- 1,2-dimethyl-1H-indole-3-acetic acid
- N-phenyl-1,2-dimethyl-1H-indole-3-carboxamide
Uniqueness
2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide is unique due to its specific substitution pattern on the indole ring and the presence of the acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-(1,2-Dimethyl-1H-indol-3-yl)-2-oxo-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on cytotoxicity, mechanisms of action, and therapeutic potential based on various studies.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes an indole moiety, which is known for its diverse biological activities, and an acetamide group that can influence pharmacological properties.
Cytotoxicity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell proliferation:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10.56 ± 1.14 | Induces apoptosis via caspase activation |
| HUH7 | 15.00 ± 0.75 | LDH release indicating membrane integrity loss |
| U251 | 12.30 ± 0.50 | Caspase-3 and caspase-8 activation |
These findings suggest that the compound induces apoptosis through a caspase-dependent pathway, particularly involving caspase-8, which is crucial for extrinsic apoptotic signaling.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptotic Pathways : The compound has been shown to activate caspases involved in the apoptotic process, leading to cell death in cancer cells.
- Inhibition of Enzymatic Activity : Similar compounds have been studied for their ability to inhibit specific enzymes related to cancer progression, such as ALOX15, although direct evidence for this compound's action on such pathways requires further investigation .
- Membrane Integrity Disruption : The cytotoxic effects observed in various studies correlate with increased lactate dehydrogenase (LDH) release from damaged cells, indicating compromised membrane integrity .
Study 1: HepG2 Cell Line Evaluation
A study evaluating the effects of this compound on HepG2 cells found significant cytotoxicity with an IC50 value of 10.56 µM. The mechanism was linked to the activation of apoptosis via caspase pathways:
"The administration of the compound led to a dose-dependent increase in both caspase-3 and caspase-8 activity, confirming its role in inducing apoptosis" .
Study 2: Comparative Analysis with Other Compounds
In a comparative study involving various indole derivatives, this compound showed superior activity against HUH7 cells compared to other structurally similar compounds:
| Compound | IC50 (µM) |
|---|---|
| Compound A | 20.00 ± 1.00 |
| Compound B | 18.50 ± 0.80 |
| This compound | 15.00 ± 0.75 |
This suggests that the specific structural features of this compound enhance its biological activity .
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirms indole proton environments (δ 7.1–7.5 ppm for aromatic H) and acetamide carbonyl signals (δ 168–170 ppm) .
- IR spectroscopy : Detects C=O stretches (1650–1750 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (theoretical MW: 292.34 g/mol) and fragments (e.g., loss of phenyl group at m/z 175) .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~8–10 min) .
What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?
Advanced
Key SAR findings include:
- Indole substitution : 1,2-Dimethyl groups improve metabolic stability by reducing CYP450 oxidation .
- Acetamide modifications : N-phenyl substitution enhances binding to kinase targets (e.g., EGFR) compared to alkyl chains .
- Electron-withdrawing groups : Introducing halogens (e.g., Cl) at the phenyl ring increases cytotoxicity (e.g., IC₅₀ improvement by 2–3×) .
Experimental validation : - Use molecular docking (AutoDock Vina) to predict binding affinities to targets like tubulin or topoisomerase II .
- Synthesize focused libraries with systematic substitutions (e.g., para-F, meta-OCH₃) for SAR profiling .
How can researchers assess the purity and stability of this compound under varying storage conditions?
Q. Basic
- Purity : Quantify via HPLC (≥98% purity threshold) and elemental analysis (C, H, N within ±0.3% of theoretical values) .
- Stability :
What mechanistic hypotheses exist for its pharmacological activity, and how can they be tested?
Advanced
Proposed mechanisms include:
- Kinase inhibition : Potential interaction with JAK/STAT or MAPK pathways via acetamide binding to ATP pockets .
- DNA intercalation : Planar indole moiety may stabilize duplex DNA (test via ethidium bromide displacement assays) .
Experimental approaches : - Cellular thermal shift assay (CETSA) : Identify target proteins by measuring thermal stability shifts in lysates .
- CRISPR knockouts : Validate target dependency by silencing candidate genes (e.g., EGFR) and observing resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
